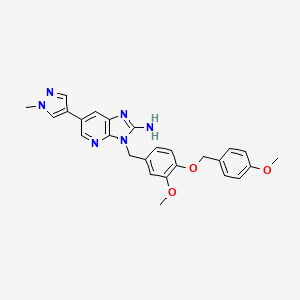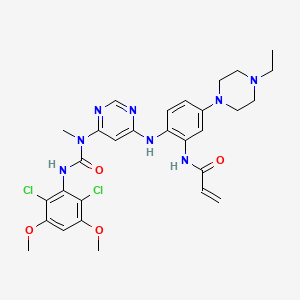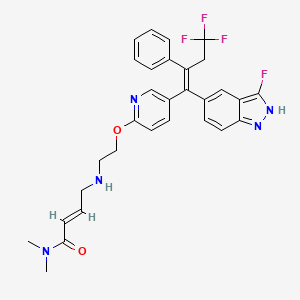![molecular formula C14H12ClN5O2S B607977 2-((1-(3-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)丙酰胺 CAS No. 1030203-81-6](/img/structure/B607977.png)
2-((1-(3-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)丙酰胺
描述
The compound “2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This type of compounds are known to possess a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl group at position 1, a thio group at position 2, and a propanamide group at position 6 .科学研究应用
Cancer Treatment
HS38 has been studied for its potential in cancer treatment , particularly in the context of ovarian cancer. Research indicates that HS38 can reduce colony formation and sphere formation in human ovarian cancer cell lines, such as Hs38.T and PA-1 cells . This is achieved by inhibiting the proliferation marker Ki67, stem cell markers CD34, and angiogenesis, which are crucial processes in the development and spread of cancer .
Anti-Angiogenesis
The compound exhibits anti-angiogenesis effects, meaning it can inhibit the formation of new blood vessels that supply nutrients to tumors. This is significant because angiogenesis is a critical factor in tumor growth and metastasis. By decreasing the expression of CD34, HS38 demonstrates its capability to suppress angiogenesis .
Inhibition of Cancer Cell Proliferation
HS38 has shown effectiveness in inhibiting the proliferation of cancer cells. This includes reducing the ability of cancer cells to multiply, which is a fundamental aspect of cancer progression .
Reduction of Cancer Cell Invasion and Migration
The compound also impacts the invasion and migration of cancer cells. By significantly inhibiting these processes, HS38 can potentially prevent the spread of cancer to other parts of the body .
Suppression of Cancer Stem Cells-Like Properties
An important aspect of HS38’s application is its ability to suppress cancer stem cells-like properties . These cells are thought to be responsible for cancer recurrence and resistance to conventional treatments. HS38’s impact on sphere-forming ability indicates its potential to target these resilient cell populations .
Kinase Inhibition
HS38 is a potent and selective ATP-competitive inhibitor of certain kinases, including Death-associated protein kinases (DAPK1) and ZIPK (Zipper-interacting protein kinase, also called DAPK3). These kinases are involved in regulating programmed cell death, and their inhibition by HS38 could be leveraged in therapeutic strategies .
未来方向
The future directions for this compound could involve further studies on its pharmacological activities and potential applications in medicine. The presence of the pyrazolo[3,4-d]pyrimidine nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
作用机制
Target of Action
HS38, also known as “2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide”, is a potent and selective inhibitor of Death-associated protein kinase 1 (DAPK1) and Zipper-interacting protein kinase (ZIPK, also called DAPK3) . These kinases play crucial roles in mediating cell death through the transmission of apoptotic and autophagic signals . Additionally, HS38 also inhibits PIM3 kinase , which prevents apoptosis and promotes the proliferation of cancerous cells .
Mode of Action
HS38 interacts with its targets in an ATP-competitive manner . It shows remarkable selectivity towards the DAPK and PIMK families when evaluated against a diverse panel of purified protein kinases . The Kd values for DAPK1, PIM3, and ZIPK are 300 nM, 200 nM, and 280 nM, respectively .
Biochemical Pathways
Given its targets, it is likely involved in pathways related to apoptosis, autophagy, and cell proliferation . By inhibiting DAPK1, ZIPK, and PIM3, HS38 could potentially disrupt these pathways, leading to changes in cell death and proliferation .
Result of Action
HS38 has been shown to have significant effects at the molecular and cellular levels. For instance, it decreases the contractile force generated in both mouse aorta and rabbit ileum, presumably by inhibiting the mechanisms by which ZIPK acts to increase calcium . It also suppresses intrinsic myogenic tone and enhanced tone associated with hypertension development in rodent cerebral arteries . In isolated human cerebral arterioles, HS38 suppresses myogenic tone development .
属性
IUPAC Name |
2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-7(11(16)21)23-14-18-12-10(13(22)19-14)6-17-20(12)9-4-2-3-8(15)5-9/h2-7H,1H3,(H2,16,21)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYEGAVCTZSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide | |
CAS RN |
1030203-81-6 | |
| Record name | 1030203-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are DAPK1 and ZIPK, and what are their roles in cellular processes?
A1: DAPK1 (Death-associated protein kinase 1) and ZIPK (Zipper-interacting protein kinase, also known as DAPK3) are closely related serine/threonine protein kinases. They are involved in various cellular processes, including programmed cell death, apoptosis, and the regulation of both smooth muscle and non-muscle myosin phosphorylation. [] Their dysregulation has been implicated in various diseases, making them potential therapeutic targets.
Q2: How does HS38 interact with DAPK1 and ZIPK?
A2: HS38 acts as a potent and selective inhibitor of both DAPK1 and ZIPK. It exhibits ATP-competitive inhibition, meaning it competes with ATP for binding to the kinases' active sites, thereby preventing their catalytic activity. []
Q3: What are the downstream effects of HS38 inhibiting DAPK1 and ZIPK?
A3: Inhibiting ZIPK with HS38 leads to several downstream effects, primarily related to smooth muscle contraction and cell migration:
- Decreased RLC20 phosphorylation: HS38 reduces the phosphorylation of the myosin regulatory light chain (RLC20), a key step in smooth muscle contraction. This effect has been observed in both cellular and ex vivo studies. [, , , , ]
- Attenuated contractile responses: HS38 significantly decreases the contractile force in various smooth muscle tissues, including mouse aorta, rabbit ileum, and calyculin A-stimulated arterial muscle. [] It also attenuates contractile responses elicited by various agonists like phenylephrine, angiotensin II, endothelin-1, U46619, and K+-induced membrane depolarization. []
- Suppressed cell migration: HS38 inhibits vascular smooth muscle cell (VSMC) migration, likely due to its effects on focal adhesion dynamics and actin cytoskeleton organization. []
- Reduced MYPT1 and CPI-17 phosphorylation: In vascular smooth muscle, HS38 inhibits the phosphorylation of MYPT1 and CPI-17, two proteins involved in regulating myosin light chain phosphatase (MLCP) activity. This suggests HS38 may also indirectly modulate MLCP activity through ZIPK inhibition. []
- Modulation of FAK and CDC14A: HS38 influences the phosphorylation and localization of focal adhesion kinase (FAK), a protein crucial for focal adhesion signaling. Additionally, HS38 impacts the levels and interaction of ZIPK with cell-division cycle 14A phosphatase (CDC14A), suggesting a potential regulatory role of the ZIPK-CDC14A complex in VSMC migration. []
Q4: Does HS38 influence the Hippo signaling pathway?
A5: Research suggests that DAPK3 inhibition by HS38 may impact the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Studies using a mouse model of colitis showed that HS38 treatment increased YAP nuclear localization in IECs, indicating Hippo pathway activation. [] Analysis of gene expression data from patients with ulcerative colitis further suggests a potential role of DAPK3 and Hippo signaling in colitis progression. []
Q5: What is the molecular formula and weight of HS38?
A6: The molecular formula of HS38 is C14H12ClN5O2S, and its molecular weight is 361.82 g/mol. [, ]
Q6: Is there spectroscopic data available for HS38?
A6: While the provided abstracts don't offer specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be standard methods for confirming its structure and purity.
Q7: How does the structure of HS38 contribute to its selectivity for DAPK1 and ZIPK?
A8: While specific structural details about HS38's interaction with DAPK1 and ZIPK are not provided, the research mentions a close structural analog, HS43. HS43 has a five-fold lower affinity for ZIPK and does not produce any observable effects on cells or tissues. [] This suggests that even minor structural modifications can significantly impact HS38's potency and selectivity. Further SAR studies would be needed to elucidate the precise structural features responsible for its binding affinity and selectivity profile.
Q8: What types of in vitro and in vivo studies have been conducted with HS38?
A8: HS38 has been investigated in a variety of experimental settings, including:
- Cell-based assays: Researchers used HS38 to treat various cell lines, including human coronary artery vascular smooth muscle cells [, ], Caco-2 human intestinal epithelial cells [], and ovarian cancer cell lines (Hs38.T and PA-1). [] These studies investigated the compound's effects on cell signaling, migration, proliferation, and other cellular functions.
- Animal models: HS38 has been tested in rodent models of hypertension [], colitis [, ], and ovarian cancer. [] These studies examined the compound's effects on blood pressure regulation [], intestinal wound healing and inflammation [, ], and tumor growth, respectively. []
- Ex vivo studies: Researchers used isolated tissues, such as rat caudal arterial smooth muscle strips, [] mouse aorta, rabbit ileum, [] and human cerebral vessels, [] to study the direct effects of HS38 on smooth muscle contraction and vascular reactivity.
Q9: What are the key findings from the in vivo studies using HS38?
A9: In vivo studies using HS38 have yielded significant findings:
- Hypertension: In a study using spontaneously hypertensive rats (SHR), HS38 attenuated the myogenic response of cerebral vessels, suggesting that ZIPK inhibition might be a potential therapeutic strategy for hypertension. []
- Colitis: In a mouse model of DSS-induced colitis, HS38 administration unexpectedly impeded the resolution of intestinal injury and attenuated epithelial-specific proliferation. [, ] These findings suggest a more complex role of DAPK3 in intestinal regeneration than initially anticipated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)
![3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide](/img/structure/B607901.png)

![(2R)-3-[(2S,6R)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)
![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)
![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)

